Pancoxin plus

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

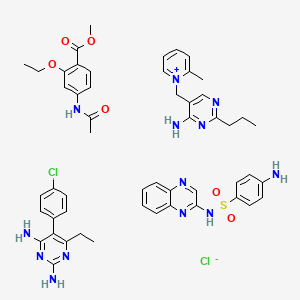

Pancoxin plus is a veterinary medication historically used to control coccidiosis in poultry. Coccidiosis is a parasitic disease caused by a single-celled organism called Eimeria, which infects the intestinal tract of birds, leading to diarrhea, weight loss, and even death. This compound is a combination of three drugs: Amprolium, Ethopabate, and Sulfanitran.

Méthodes De Préparation

The preparation of Pancoxin plus involves the synthesis of its three active components:

Amprolium: Synthesized through the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent reactions to form the final product.

Ethopabate: Prepared by reacting 4-chlorobenzoyl chloride with ethyl acetoacetate, followed by cyclization and further reactions.

Sulfanitran: Synthesized by reacting 4-aminobenzenesulfonamide with quinoxaline derivatives.

Industrial production methods for this compound involve large-scale synthesis of these components, followed by their combination in specific ratios to form the final product.

Analyse Des Réactions Chimiques

Pancoxin plus undergoes various chemical reactions, including:

Oxidation: The components can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur, especially with reducing agents like hydrogen in the presence of a catalyst.

Substitution: The aromatic rings in the components can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen, and halogenating agents like chlorine. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Pancoxin plus has several scientific research applications:

Veterinary Medicine: Primarily used to control coccidiosis in poultry, improving the health and productivity of birds.

Parasitology Research: Used in studies to understand the lifecycle and control of Eimeria species, contributing to the development of new anticoccidial drugs.

Pharmacology: Research on the pharmacokinetics and pharmacodynamics of this compound helps in understanding its absorption, distribution, metabolism, and excretion in animals.

Mécanisme D'action

The mechanism of action of Pancoxin plus involves the interference with the lifecycle of Eimeria parasites:

Amprolium: Inhibits thiamine uptake by the parasite, disrupting its energy metabolism.

Ethopabate: Interferes with folic acid metabolism, affecting DNA synthesis in the parasite.

Sulfanitran: Belongs to the sulfonamide class of antibiotics, which inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis.

These actions collectively disrupt the growth and reproduction of Eimeria parasites, reducing their population in the host animal.

Comparaison Avec Des Composés Similaires

Pancoxin plus is unique due to its combination of three active components, each targeting different aspects of the parasite’s lifecycle. Similar compounds include:

Nicarbazin: Another anticoccidial drug that interferes with the energy metabolism of Eimeria.

Meticlorpindol: A coccidiostat that inhibits the development of Eimeria species.

Monensin: An ionophore antibiotic that disrupts ion transport in the parasite.

Compared to these compounds, this compound offers a broader spectrum of activity due to its multi-component formulation, making it effective against various stages of the parasite’s lifecycle.

Propriétés

IUPAC Name |

4-amino-N-quinoxalin-2-ylbenzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine;methyl 4-acetamido-2-ethoxybenzoate;5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S.C14H19N4.C12H13ClN4.C12H15NO4.ClH/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3;/h1-9H,15H2,(H,17,18);4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);3-6H,2H2,1H3,(H4,14,15,16,17);5-7H,4H2,1-3H3,(H,13,14);1H/q;+1;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQOXVNMZGHYTN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OC.C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H59Cl2N13O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1065.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59988-99-7 |

Source

|

| Record name | Pancoxin plus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059988997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.